ML 145

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

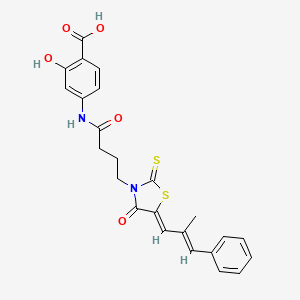

ML 145 是一种选择性拮抗 GPR35 孤儿受体的化合物,GPR35 是一种 G 蛋白偶联受体。 该化合物以其高度选择性而闻名,与 GPR55 相比,对 GPR35 的选择性高出 1000 倍以上 。 This compound 的化学名称是 2-羟基-4-[4-(5Z)-5-[(E)-2-甲基-3-苯基丙-2-烯基] -4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基] 丁酰氨基] 苯甲酸 .

科学研究应用

ML 145 具有多种科学研究应用,包括:

化学: 用作工具化合物来研究 GPR35 受体及其在各种化学途径中的作用。

生物学: 用于研究以了解 GPR35 的生物学功能及其参与的细胞过程。

医学: 研究其在治疗与 GPR35 功能障碍相关的疾病中的潜在治疗应用。

作用机制

ML 145 通过选择性地结合 GPR35 受体发挥作用,从而阻断其被内源性配体激活。 这种拮抗作用阻止了与 GPR35 激活相关的下游信号通路,这可能会影响各种细胞过程 。所涉及的分子靶标和途径包括抑制 GPR35 介导的信号级联反应,这会影响细胞增殖、迁移和其他功能。

准备方法

ML 145 的合成涉及多个步骤,包括噻唑烷酮环的形成和随后的官能化。. 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。工业生产方法可能涉及优化这些步骤以提高产量和纯度。

化学反应分析

ML 145 经历各种化学反应,包括:

氧化: 该反应可以在特定条件下发生,导致形成氧化衍生物。

还原: this compound 可以被还原形成不同的产物,具体取决于所使用的还原剂。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。这些反应形成的主要产物取决于所使用的具体条件和试剂。

相似化合物的比较

ML 145 由于其对 GPR35 受体的选择性远高于其他类似化合物而具有独特性。一些类似的化合物包括:

GPR55 拮抗剂: 这些化合物靶向 GPR55 受体,但选择性不如 this compound。

其他 GPR35 拮抗剂: 虽然还有其他 GPR35 拮抗剂,但 this compound 因其高度选择性和效力而脱颖而出

属性

IUPAC Name |

2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12+,20-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFMYJWNXSFLKQ-QIROLCGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of ML-145?

A1: ML-145 is a potent and selective antagonist of GPR35. [, ]

Q2: How does ML-145 interact with GPR35?

A2: ML-145 acts as a competitive antagonist, binding to GPR35 and blocking the effects of agonists like cromolyn disodium and zaprinast. [] Interestingly, while ML-145 demonstrates competitive antagonism against both zaprinast and pamoic acid, another antagonist, CID-2745687, displays a non-competitive mechanism against pamoic acid. [] This suggests distinct binding sites or mechanisms of action for different GPR35 agonists.

Q3: What are the downstream effects of GPR35 antagonism by ML-145?

A3: Antagonism of GPR35 by ML-145 has been shown to inhibit:

- Vascular smooth muscle cell (VSMC) migration: This effect appears to be mediated through the RhoA/Rho kinase signaling pathway. []

- Endothelial cell (EC) proliferation: ML-145 blocks the stimulatory effect of GPR35 agonists on EC proliferation. []

- Hypertension and related end-organ damage: In a rodent model, ML-145 mitigated the exacerbated hypertension and end-organ damage induced by GPR35 agonism. []

Q4: What is the molecular formula and weight of ML-145?

A4: While the provided research excerpts do not explicitly state the molecular formula and weight of ML-145, these can be determined from its chemical name (2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid) and publicly available chemical databases.

Q5: Are there known structural analogs of ML-145 with different GPR35 activity?

A5: The research mentions CID-2745687, another GPR35 antagonist. While both compounds block human GPR35, they exhibit different modes of action, suggesting that structural variations can impact how these antagonists interact with GPR35. [] Additionally, the identification of novel GPR35 agonists with varying species selectivity [] further supports the potential for structural modification to influence GPR35 activity.

Q6: Does ML-145 demonstrate species selectivity in its antagonism of GPR35?

A6: Yes, ML-145 exhibits high selectivity for the human GPR35 ortholog. It does not effectively antagonize GPR35 in rodent models. [] This highlights the importance of careful ligand selection when studying GPR35 in different species.

Q7: What in vitro models have been used to study the effects of ML-145?

A7: Researchers have employed several in vitro models, including:

- Scratch-wound assays: To assess the impact of ML-145 on vascular smooth muscle cell migration. []

- MTS and BrdU assays: To evaluate the effect of ML-145 on endothelial cell proliferation. []

- β-arrestin recruitment and G protein-dependent assays: To characterize the pharmacological activity of ML-145 at different GPR35 orthologs. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)